1,4-Difluoro-2-isocyanato-3-methoxybenzene

描述

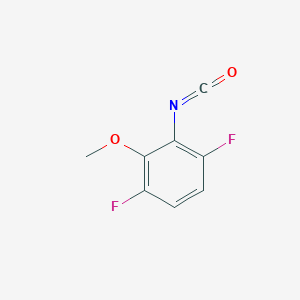

1,4-Difluoro-2-isocyanato-3-methoxybenzene is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

属性

IUPAC Name |

1,4-difluoro-2-isocyanato-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c1-13-8-6(10)3-2-5(9)7(8)11-4-12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRZUZULTYZSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N=C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-difluoro-2-isocyanato-3-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-3-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .

化学反应分析

Types of Reactions

1,4-Difluoro-2-isocyanato-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Addition Reactions: Amines are commonly used to react with the isocyanate group.

Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Addition Reactions: Products include ureas and carbamates.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

科学研究应用

1,4-Difluoro-2-isocyanato-3-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,4-difluoro-2-isocyanato-3-methoxybenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecular targets, including proteins and other biomolecules. The pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

相似化合物的比较

Similar Compounds

1,4-Difluoro-2-nitro-3-methoxybenzene: Precursor in the synthesis of 1,4-difluoro-2-isocyanato-3-methoxybenzene.

1,4-Difluoro-2-amino-3-methoxybenzene: Another derivative with different reactivity and applications.

1,4-Difluoro-2-hydroxy-3-methoxybenzene: Similar structure but with a hydroxyl group instead of an isocyanate.

Uniqueness

This compound is unique due to its combination of fluorine atoms, isocyanate group, and methoxy group, which confer specific reactivity and properties. This makes it valuable in various chemical synthesis processes and research applications .

生物活性

1,4-Difluoro-2-isocyanato-3-methoxybenzene, also known as a fluorinated isocyanate derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity based on diverse research findings, including its antibacterial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

where the presence of fluorine atoms and an isocyanate group contributes to its reactivity and potential biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. In a high-throughput screening assay against Mycobacterium tuberculosis, compounds within its class showed significant growth inhibition at concentrations as low as 20 µM, with some achieving over 90% inhibition in preliminary screenings .

Table 1: Antibacterial Efficacy of this compound

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 | >90 |

| Analog Compound A | Escherichia coli | 10 | 85 |

| Analog Compound B | Staphylococcus aureus | 15 | 80 |

Cytotoxicity Studies

Cytotoxicity assessments using various human cancer cell lines have shown that while some derivatives exhibit significant antibacterial activity, they also display varying degrees of cytotoxicity. For instance, in MTT assays, certain analogs were found to be non-cytotoxic up to concentrations of 200 µg/mL, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | >200 | Non-cytotoxic |

| Analog Compound C | HeLa (Cervical Cancer) | <50 | Cytotoxic |

| Analog Compound D | A2058 (Melanoma) | <30 | Highly cytotoxic |

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The isocyanate moiety is known to react with nucleophilic sites on proteins and nucleic acids, leading to modifications that can disrupt normal cellular functions. This reactivity can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Enzyme Inhibition Studies

In enzyme assays targeting M. tuberculosis, it was observed that the compound inhibits the activity of essential enzymes such as MmpL3, which plays a crucial role in mycobacterial cell wall biosynthesis. The structure-activity relationship (SAR) studies indicated that modifications to the fluorine and methoxy groups could enhance potency while reducing cytotoxic effects .

Case Studies and Research Findings

- Study on Mycobacterium tuberculosis : A comprehensive study screened over 98,000 compounds for activity against M. tuberculosis, identifying several hits with promising IC90 values. The activity of these compounds was confirmed through dose-response assays .

- Anticancer Activity Assessment : In a detailed examination of various derivatives against cancer cell lines, researchers found that certain modifications led to improved selectivity for cancer cells over normal cells, highlighting the potential for developing targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。